Astressin 2B

Description

Overview of the Corticotropin-Releasing Factor (CRF) Family of Ligands and Receptors

The Corticotropin-Releasing Factor (CRF) family is a crucial component of the body's response to stress, modulating a wide array of physiological processes. scielo.brtandfonline.com This family consists of four known peptide ligands in mammals: CRF itself, and the three urocortins (Ucn1, Ucn2, and Ucn3). nih.govmdpi.comjnmjournal.org These ligands exert their effects by binding to two distinct G protein-coupled receptors, designated as CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2). tandfonline.comnih.govmdpi.com

These receptors, which share approximately 70% homology, exhibit differential binding affinities for the various ligands. jci.orgsigmaaldrich.cn CRF demonstrates a significantly higher affinity for CRF1, while Urocortin 2 and Urocortin 3 are selective for CRF2. jci.orgpnas.org Urocortin 1 is unique in that it binds with high affinity to both receptor subtypes. jci.orgmdpi.com This differential affinity and the distinct tissue distribution of the receptors allow for a nuanced and complex regulation of the stress response. annualreviews.org

CRF1 receptors are widely expressed in the brain, particularly in the pituitary, neocortex, and cerebellum, playing a primary role in initiating the endocrine and behavioral responses to stress. scielo.brnih.govjneurosci.org In contrast, CRF2 receptor expression is more restricted, found in specific subcortical brain regions such as the lateral septum, hypothalamus, and amygdala, as well as in peripheral tissues. sigmaaldrich.cnjneurosci.orguu.nl This distribution suggests that CRF2 receptors are involved in modulating and attenuating the stress response, often opposing the actions of CRF1. scielo.brguidetopharmacology.org

Table 1: Ligand-Receptor Binding Affinities in the CRF System

| Ligand | Primary Receptor(s) | Notes |

|---|---|---|

| Corticotropin-Releasing Factor (CRF) | CRF1 | Has a 10- to 40-fold higher affinity for CRF1 than CRF2. frontiersin.org |

| Urocortin 1 (Ucn1) | CRF1 and CRF2 | Binds with high and equal affinity to both receptor subtypes. jci.orgmdpi.com |

| Urocortin 2 (Ucn2) | CRF2 | A selective ligand for the CRF2 receptor. jci.orgpnas.org |

| Urocortin 3 (Ucn3) | CRF2 | A selective ligand for the CRF2 receptor. jci.orgpnas.org |

Historical Context of CRF Receptor Antagonist Discovery and Design

The discovery of CRF in 1981 spurred significant research into developing antagonists to probe the function of the CRF system and for potential therapeutic applications. nih.govnih.gov The initial efforts focused on modifying the CRF peptide itself. The first notable antagonist was a truncated version of CRF, α-helical CRF(9-41), created by deleting the first eight amino acids. jci.orgmdpi.com Further modifications to enhance potency and stability led to the development of more potent peptide antagonists like astressin (B1632008), which has a constrained cyclic structure. jci.org

A major breakthrough in the field was the development of small-molecule, non-peptide antagonists. mdpi.com These compounds offered several advantages over peptide-based antagonists, including better stability, lower cost of production, and the potential for oral bioavailability. mdpi.com The first of these were reported in the early 1990s, and since then, numerous classes of small-molecule CRF1 antagonists have been developed and studied. tandfonline.comsigmaaldrich.cn Many of these compounds, such as antalarmin (B1665562) and CP-154,526, have been instrumental in elucidating the role of the CRF1 receptor in stress-related disorders. jci.orgmdpi.com

The development of antagonists for the CRF2 receptor followed a similar trajectory, initially focusing on peptide modifications. The first selective peptide antagonists for CRF2 were derived from the amino-terminal truncation and cyclic modification of sauvagine (B13155), a CRF-related peptide from frog skin. sigmaaldrich.cn This led to the creation of compounds like antisauvagine-30 and, subsequently, the more potent and long-acting astressin 2B. jci.orgsigmaaldrich.cn

Rationale for Research on Astressin 2B as a Selective CRF2 Receptor Antagonist

The distinct anatomical distributions and opposing functional roles of CRF1 and CRF2 receptors highlighted the need for selective antagonists to dissect their individual contributions to physiology and pathophysiology. scielo.brresearchgate.net While CRF1 activation is generally associated with initiating stress responses, CRF2 activation is often linked to the attenuation of these responses and the restoration of homeostasis. scielo.brannualreviews.org Therefore, a selective CRF2 antagonist like Astressin 2B is an invaluable research tool.

Astressin 2B was developed to be a potent and highly selective competitive antagonist for the CRF2 receptor. nih.govcreative-peptides.com Its design, which includes specific amino acid substitutions and a lactam bridge to create a constrained cyclic structure, confers a more than 100-fold selectivity for CRF2 over CRF1. nih.gov This high selectivity allows researchers to specifically block CRF2-mediated pathways without confounding effects from CRF1 receptor blockade. jci.orgnih.gov

Research utilizing Astressin 2B has been crucial in defining the physiological roles of CRF2 receptors. For instance, it has been used to demonstrate that CRF2 receptors are involved in processes such as the inhibition of gastric emptying. rndsystems.commedchemexpress.comglpbio.com As a peptide, Astressin 2B does not cross the blood-brain barrier, making it a useful tool for distinguishing between central and peripheral effects of CRF2 receptor activation. creative-peptides.com Its development marked a significant step in creating pharmacological tools to explore the therapeutic potential of modulating the CRF2 signaling pathway. creative-peptides.com

Table 2: In Vitro Research Findings for Astressin 2B

| Parameter | Finding | Reference |

|---|---|---|

| IC₅₀ for CRF2 Receptor | 1.3 nM | rndsystems.commedchemexpress.comglpbio.com |

| IC₅₀ for CRF1 Receptor | > 500 nM | rndsystems.commedchemexpress.comglpbio.com |

| Mechanism of Action | Competitive antagonist | nih.govjneurosci.org |

| Key Structural Feature | Cyclo(31-34) lactam bridge in a sauvagine analog | jci.orgcreative-peptides.com |

| Primary Research Application | Selective blockade of CRF2-mediated effects, such as inhibition of gastric emptying. | rndsystems.commedchemexpress.comglpbio.com |

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-2,4-dimethylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(3S,6S,9S,18S)-18-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-2,4-dimethyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3,6-bis(2-amino-2-oxoethyl)-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C183H307N49O53/c1-26-30-47-106(203-151(256)107(48-34-39-70-184)204-155(260)112(53-44-75-198-181(194)195)209-169(274)125(80-96(13)14)227-179(284)182(24,87-97(15)16)231-175(280)127(82-105-89-196-91-199-105)222-170(275)126(81-104-45-32-31-33-46-104)221-174(279)132(90-233)226-168(273)124(79-95(11)12)220-173(278)130(85-143(249)250)201-103(23)234)163(268)228-146(100(20)28-3)178(283)216-120(61-69-142(247)248)164(269)229-147(101(21)29-4)177(282)215-119(60-68-141(245)246)161(266)207-109(50-36-41-72-186)153(258)212-115(56-64-135(190)237)158(263)214-118(59-67-140(243)244)160(265)206-110(51-37-42-73-187)154(259)213-117(58-66-139(241)242)159(264)205-108(49-35-40-71-185)152(257)211-114(55-63-134(189)236)157(262)210-113(54-62-133(188)235)150(255)200-102(22)149(254)202-116-57-65-138(240)197-74-43-38-52-111(208-171(276)128(83-136(191)238)224-172(277)129(84-137(192)239)223-162(116)267)156(261)217-121(76-92(5)6)165(270)218-122(77-93(7)8)166(271)219-123(78-94(9)10)167(272)225-131(86-144(251)252)176(281)232-183(25,88-98(17)18)180(285)230-145(148(193)253)99(19)27-2/h31-33,45-46,89,91-102,106-132,145-147,233H,26-30,34-44,47-88,90,184-187H2,1-25H3,(H2,188,235)(H2,189,236)(H2,190,237)(H2,191,238)(H2,192,239)(H2,193,253)(H,196,199)(H,197,240)(H,200,255)(H,201,234)(H,202,254)(H,203,256)(H,204,260)(H,205,264)(H,206,265)(H,207,266)(H,208,276)(H,209,274)(H,210,262)(H,211,257)(H,212,258)(H,213,259)(H,214,263)(H,215,282)(H,216,283)(H,217,261)(H,218,270)(H,219,271)(H,220,278)(H,221,279)(H,222,275)(H,223,267)(H,224,277)(H,225,272)(H,226,273)(H,227,284)(H,228,268)(H,229,269)(H,230,285)(H,231,280)(H,232,281)(H,241,242)(H,243,244)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,194,195,198)/t99-,100-,101-,102-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126+,127-,128-,129-,130-,131-,132-,145-,146-,147-,182-,183-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIBPRHVUKMKSX-XJYAKNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)CC(=O)N)CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)(CC(C)C)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(=O)N)CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@](C)(CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@](C)(CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C183H307N49O53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681260-70-8 | |

| Record name | Astressin-2B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681260708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Peptide Chemistry and Structural Characterization of Astressin 2b

Molecular Structure and Amino Acid Sequence of Astressin (B1632008) 2B

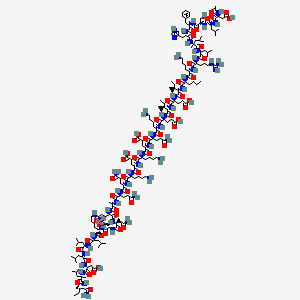

Astressin 2B is a 33-amino acid homodetic cyclic peptide. ebi.ac.uk Its primary structure is derived from sauvagine (B13155) (8-40) and incorporates several non-natural amino acids and chemical modifications that are critical to its function. creative-peptides.com The molecular formula of Astressin 2B is C183H307N49O53, with a molecular weight of approximately 4041.69 g/mol . tocris.comrndsystems.comtargetmol.com

Table 1: Molecular Details of Astressin 2B

| Property | Value |

|---|---|

| Molecular Formula | C183H307N49O53 tocris.comrndsystems.com |

| Molecular Weight | 4041.69 g/mol tocris.comrndsystems.comtargetmol.com |

| CAS Number | 681260-70-8 tocris.comrndsystems.com |

| Class | Peptide, CRF2 Receptor Antagonist guidetopharmacology.org |

The amino acid sequence of Astressin 2B is characterized by specific substitutions and terminal modifications. These include D-amino acids, methylated residues, and a C-terminal amide, all contributing to its unique properties. tocris.comrndsystems.comebi.ac.uk

Table 2: Amino Acid Sequence and Modifications of Astressin 2B

| Position | Amino Acid | Modification(s) |

|---|---|---|

| 1 | Asp (D) | N-terminal Acetylation (Ac) tocris.comrndsystems.com |

| 2 | Leu (L) | |

| 3 | Ser (S) | |

| 4 | Phe (F) | D-enantiomer (D-Phe) tocris.comrndsystems.com |

| 5 | His (H) | |

| 6 | Leu (L) | α-methylated (α-MeLeu) tocris.comrndsystems.com |

| 7 | Leu (L) | |

| 8 | Arg (R) | |

| 9 | Lys (K) | |

| 10 | Nle (X) | Norleucine tocris.comrndsystems.com |

| 11 | Ile (I) | |

| 12 | Glu (E) | |

| 13 | Ile (I) | |

| 14 | Glu (E) | |

| 15 | Lys (K) | |

| 16 | Gln (Q) | |

| 17 | Glu (E) | |

| 18 | Lys (K) | |

| 19 | Glu (E) | |

| 20 | Lys (K) | |

| 21 | Gln (Q) | |

| 22 | Gln (Q) | |

| 23 | Ala (A) | |

| 24 | Glu (E) | Forms lactam bridge with Lys-27 ebi.ac.uk |

| 25 | Asn (N) | |

| 26 | Asn (N) | |

| 27 | Lys (K) | Forms lactam bridge with Glu-24 ebi.ac.uk |

| 28 | Leu (L) | |

| 29 | Leu (L) | |

| 30 | Leu (L) | |

| 31 | Asp (D) | |

| 32 | Leu (L) | α-methylated (α-MeLeu) tocris.comrndsystems.com |

The one-letter code sequence is: [Ac]-DLSFH(αMeL)LRK(Nle)IEIEKQEKEKQQAENNKLLLD(αMeL)I-[NH2], with a lactam bridge between positions 24 and 27. tocris.comebi.ac.uk

Design Principles and Chemical Modifications for Selective Antagonism

The design of Astressin 2B was a result of systematic structure-activity relationship (SAR) studies aimed at creating a potent and highly selective antagonist for the CRF2 receptor over the CRF1 receptor. creative-peptides.combio-techne.com It exhibits IC50 values of 1.3 nM for CRF2 and over 500 nM for CRF1, demonstrating significant selectivity. tocris.comrndsystems.commedchemexpress.comchemsrc.com

Several key residue substitutions are responsible for the enhanced stability and selectivity of Astressin 2B.

D-Phenylalanine (D-Phe) at Position 4 : The incorporation of a D-amino acid at this position helps to protect the peptide from enzymatic degradation and influences the peptide's backbone conformation, contributing to its antagonistic activity.

α-methyl-Leucine (α-MeLeu) at Positions 6 and 32 : The methylation of the alpha-carbon of these leucine (B10760876) residues introduces steric hindrance that restricts the peptide's conformation. This modification is known to promote helical structures and increase resistance to proteolysis, leading to a longer duration of action. biocrick.comnih.gov

Norleucine (Nle) at Position 10 : The substitution of methionine with its isostere norleucine prevents oxidation, thereby increasing the chemical stability of the peptide without significantly altering its biological activity.

Research using chimeric CRF2/CRF1 receptors has indicated that the selectivity of Astressin 2B is determined by its interaction with both the N-terminal-extracellular and juxtamembrane domains of the CRF2 receptor. biocrick.com

A defining structural feature of Astressin 2B is an intramolecular lactam bridge. creative-peptides.com This covalent bond is formed between the side-chain carboxyl group of the glutamic acid (Glu) at position 24 and the side-chain amino group of the lysine (B10760008) (Lys) at position 27. ebi.ac.uk

The introduction of this lactam bridge was a critical design element that confers high selectivity for the CRF2 receptor. creative-peptides.combiocrick.com By cyclizing a portion of the peptide, the bridge significantly constrains the conformational freedom of the molecule. This pre-organizes the peptide into a specific three-dimensional structure that is optimal for binding to the CRF2 receptor. Structural studies suggest that CRF-related peptides adopt a helix-loop-helix motif, and the lactam bridge is instrumental in stabilizing this bioactive conformation. rcsb.org

Synthetic Methodologies for Astressin 2B and its Analogues

The synthesis of a complex, modified peptide like Astressin 2B requires specialized chemical techniques.

Astressin 2B and its analogues are synthesized using Solid-Phase Peptide Synthesis (SPPS). nih.gov This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.

The key steps in the SPPS of Astressin 2B include:

Attachment : The C-terminal amino acid (Isoleucine) is anchored to the solid support resin.

Deprotection and Coupling : The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed. The next protected amino acid in the sequence is then activated and coupled to the newly exposed amino group. This cycle is repeated for all 33 residues, incorporating the modified amino acids (D-Phe, α-MeLeu, Nle) at the appropriate positions.

Lactam Bridge Formation : After assembling the linear peptide chain, the side-chain protecting groups of Glu-24 and Lys-27 are selectively removed, and an intramolecular cyclization reaction is performed to form the lactam bridge.

Cleavage and Deprotection : Once the entire sequence is assembled and cyclized, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

Purification : The crude peptide is purified to a high degree (≥95%) using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). tocris.comrndsystems.com

Structural Elucidation via Advanced Spectroscopic Techniques

The three-dimensional structure and integrity of Astressin 2B have been confirmed through various advanced analytical methods.

Mass Spectrometry (MS) : This technique is used to verify the exact molecular weight of the synthesized peptide, confirming that the correct sequence has been assembled and all modifications, including the lactam bridge, are present. biocrick.com

High-Performance Liquid Chromatography (HPLC) : HPLC is an essential tool for assessing the purity of the final peptide product. tocris.combiocrick.combio-techne.com It separates the target peptide from any byproducts or unreacted reagents from the synthesis process.

Together, these techniques provide a comprehensive characterization of Astressin 2B, confirming its primary sequence, post-translational modifications, purity, and three-dimensional conformation, which are all critical for its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

The three-dimensional structure of Astressin 2B in solution has been elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. rcsb.orgnih.gov These studies, typically conducted in a dimethyl sulfoxide (B87167) (DMSO) solvent, are crucial for understanding the peptide's conformational preferences, which are directly linked to its biological activity.

Research has shown that the backbone of Astressin 2B, like other related CRF ligands, adopts a predominantly alpha-helical conformation. rcsb.orgnih.gov A notable feature is the presence of a small kink or turn in the peptide backbone, which results in a helix-loop-helix motif. rcsb.orgnih.gov The C-terminal portion of the peptide forms a well-defined, amphipathic helix, which is a helix with both hydrophobic (water-repelling) and hydrophilic (water-attracting) faces. rcsb.orgnih.gov This amphipathic nature is critical for its interaction with the receptor. In contrast, the N-terminal helix shows more variability in its amphipathicity among related peptides. rcsb.orgnih.gov The conformation of the C-terminal helix is very similar to that observed when the related peptide, astressin, is bound to the extracellular domain of the CRF2 receptor, suggesting that this conformation is the bioactive one. rcsb.orgnih.gov

The crucial role of specific chemical modifications in stabilizing this bioactive conformation has also been highlighted by NMR studies. For instance, a comparison between the C-terminally amidated antagonist astressin and its non-amidated counterpart (astressin-acid) revealed significant structural differences. nih.gov While the amidated form maintains a well-defined helical structure throughout the C-terminus, the acid form displays an irregular helix in the same region. nih.gov This demonstrates that the C-terminal amidation, also present in Astressin 2B, is vital for stabilizing the peptide's bioactive helical structure. tocris.comnih.gov

Table 1: Conformational Features of Astressin 2B Determined by NMR Spectroscopy

| Structural Feature | Description | Reference |

| Overall Backbone | Predominantly alpha-helical. | rcsb.orgnih.gov |

| Structural Motif | Contains a helix-loop-helix motif, with a kink or turn around residues 25-27. | rcsb.orgnih.gov |

| C-Terminal Helix | Exhibits a stable, amphipathic alpha-helical structure. | rcsb.orgnih.gov |

| N-Terminal Helix | Also helical, but with varying degrees of amphipathicity compared to other related peptides. | rcsb.orgnih.gov |

Relationship of Three-Dimensional Structure to Receptor Interaction

The three-dimensional structure of a peptide ligand is fundamental to its ability to bind to its receptor with high affinity and specificity. For Astressin 2B, its interaction with the CRF2 receptor is primarily mediated through the binding of its helical structure to the N-terminal extracellular domain (ECD1) of the receptor. rcsb.orgpnas.org The 3D NMR structure of the complex between the related antagonist, astressin, and the ECD1 of the CRF-R2β provides a detailed model for this interaction. pnas.org

The interaction interface is extensive, involving the hydrophobic face of the peptide's C-terminal helix binding to a hydrophobic groove on the receptor's ECD1. nih.govpnas.org This creates a large contact area between the two molecules. nih.gov Key hydrophobic residues on the peptide make critical contacts with a hydrophobic core on the receptor. pnas.org For example, studies on the astressin-receptor complex show that a hydrophobic residue at position 38 of the peptide is a major determinant of binding affinity, inserting into a hydrophobic pocket on the receptor formed by residues such as Ile-67, Cys-84, Val-113, Tyr-115, and Cys-118. pnas.org

In addition to hydrophobic forces, electrostatic interactions and hydrogen bonds play a stabilizing role. The C-terminal amide group of the peptide is involved in forming crucial hydrogen bonds. pnas.orgresearchgate.net One is an intramolecular hydrogen bond that stabilizes the helix, and another is an intermolecular hydrogen bond to a tyrosine residue (Tyr-115) on the receptor. pnas.org The binding of the peptide also induces a structural ordering of a previously flexible loop region on the receptor's ECD1, demonstrating a dynamic interplay between the ligand and receptor upon binding. pnas.orgresearchgate.net It is proposed that this binding to the ECD1 is the first step in a two-step mechanism, where the C-terminal helix acts as a primary binding element, allowing the N-terminal portion of the peptide to interact with other parts of the receptor to modulate its signaling activity. rcsb.orgresearchgate.net

Table 2: Key Residue Interactions in the Astressin/CRF-R2β ECD1 Complex

| Peptide Region/Residue | Interacting Receptor (ECD1) Residues | Type of Interaction | Reference |

| Hydrophobic face of C-terminal helix | Hydrophobic core (Ile-67, Cys-84, Val-113, Tyr-115, Cys-118) | Hydrophobic | pnas.org |

| Hydrophobic residue at position 38 | Hydrophobic pocket | Hydrophobic | pnas.org |

| C-terminal Amide group | Tyr-115 | Intermolecular Hydrogen Bond | pnas.org |

| Arg-35 | Glu-119 (proposed) | Electrostatic | researchgate.net |

| Glu-39 | Arg-112 (proposed) | Electrostatic | researchgate.net |

Molecular Pharmacology and Receptor Interactions of Astressin 2b

Corticotropin-Releasing Factor Receptor Binding Affinity and Selectivity

Astressin (B1632008) 2B's interaction with CRF receptors is characterized by a strong preference for the CRF2 subtype over the CRF1 subtype. This selectivity is a key feature of its pharmacological profile.

Quantitative Analysis of CRF2 Receptor Binding (e.g., IC50, Ki)

Astressin 2B demonstrates a high binding affinity for the CRF2 receptor. Quantitative analyses have consistently reported low nanomolar IC50 and Ki values, indicating a potent interaction. Specifically, the IC50 value for Astressin 2B at the CRF2 receptor is approximately 1.3 nM. medchemexpress.comrndsystems.comtocris.comtargetmol.combio-techne.cominvivochem.com This high affinity underscores its effectiveness as a competitive antagonist at this receptor. In vitro studies using cloned human CRF2α receptors have shown a Ki value of 0.49 nM when displacing [125I]sauvagine. researchgate.net Similarly, for the intrinsically expressed rat CRF2b receptor in A7r5 cells, the Ki was found to be 0.17 nM. researchgate.net

Interactive Table: Binding Affinity of Astressin 2B for CRF2 Receptors

| Parameter | Value | Receptor Type | Cell Line/Tissue | Reference |

|---|---|---|---|---|

| IC50 | 1.3 nM | CRF2 | Not Specified | medchemexpress.comrndsystems.comtocris.comtargetmol.combio-techne.cominvivochem.com |

| Ki | 0.49 nM | human CRF2a | CHO cells | researchgate.net |

| Ki | 0.17 nM | rat CRF2b | A7r5 cells | researchgate.net |

| Ki | 0.50 nM | rat CRF2a | Olfactory bulb | researchgate.net |

Differential Binding Profiles for CRF1 Receptors

In stark contrast to its high affinity for the CRF2 receptor, Astressin 2B exhibits a significantly lower affinity for the CRF1 receptor. researchgate.net The IC50 value for CRF1 is reported to be greater than 500 nM, highlighting its selectivity. medchemexpress.comrndsystems.comtocris.comtargetmol.combio-techne.cominvivochem.com This differential binding profile results in a selectivity ratio of over 100-fold for CRF2 over CRF1 receptors. nih.govacs.org Some studies report a selectivity of approximately 400 to 500-fold for the CRF2 receptor. sigmaaldrich.cn This pronounced selectivity allows for the specific investigation of CRF2 receptor-mediated functions without significant confounding effects from CRF1 receptor blockade. plos.org

Interactive Table: Binding Affinity of Astressin 2B for CRF1 vs. CRF2 Receptors

| Receptor Type | IC50 | Ki | Selectivity (CRF2 vs. CRF1) | Reference |

|---|---|---|---|---|

| CRF2 | 1.3 nM | 0.17 - 0.49 nM | >100-fold | medchemexpress.comrndsystems.comtocris.comtargetmol.combio-techne.comnih.govinvivochem.comresearchgate.netacs.org |

| CRF1 | > 500 nM | ~1000 nM | medchemexpress.comrndsystems.comtocris.comtargetmol.combio-techne.cominvivochem.comresearchgate.net |

Ligand-Receptor Interaction Mechanisms

The interaction between Astressin 2B and the CRF2 receptor involves specific structural and conformational dynamics that are crucial for its antagonist activity.

Conformational Fit and Receptor-Ligand Dynamics

It is proposed that members of the CRF peptide family, including antagonists like Astressin 2B, adopt an α-helical conformation when they interact with their receptors. acs.org The positioning of a lactam bridge within the peptide structure of Astressin 2B is thought to be a key determinant of its selectivity for the CRF2 receptor. nih.govacs.org This structural constraint likely induces a specific conformation that fits preferentially into the binding pocket of the CRF2 receptor. Molecular dynamics simulations suggest that the electrostatic potential of the CRF2α and CRF2β receptors are similar, with minor differences in the N-terminal region that could influence ligand binding. frontiersin.org

Interaction with Extracellular and Transmembrane Domains of CRF2 Receptor

The binding of peptide ligands to class B G-protein-coupled receptors like the CRF receptors is a two-step process involving both the extracellular domain (ECD) and the transmembrane (TM) domains. The C-terminal portion of the peptide ligand first binds to the N-terminal ECD of the receptor, which then allows the N-terminal region of the ligand to interact with and activate the TM core. researchgate.net For antagonists like Astressin 2B, the interaction is stabilized by interactions with the juxtamembrane domain of the CRF2 receptor. researchgate.net Studies with chimeric receptors have demonstrated that the major determinants for high-affinity binding of CRF antagonists are located within the first extracellular domain (ECD1) of the receptor. oup.com Specifically, five amino acids across the first and third extracellular domains of the human CRF2A receptor have been identified as being critical for mediating the differential binding of CRF ligands. nih.gov The amide group at the C-terminus of Astressin has been shown to form hydrogen bonds with residues in the CRF2 receptor, such as Val113. mdpi.com

Downstream Intracellular Signaling Pathway Modulation

As a competitive antagonist, Astressin 2B blocks the activation of the CRF2 receptor by its endogenous agonists, such as urocortins. This blockade prevents the initiation of downstream intracellular signaling cascades that are normally triggered by agonist binding. In various experimental models, Astressin 2B has been shown to inhibit agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). oup.comnih.gov For instance, in rat esophageal cells, Astressin 2B effectively blocks Urocortin 2-stimulated cAMP and ERK responses. oup.com Similarly, in the context of visceral pain, Astressin 2B prevents the inhibitory effects of a CRF2 agonist on colorectal distension-induced ERK1/2 phosphorylation in the spinal cord. nih.gov Furthermore, Astressin 2B has been observed to facilitate synaptic transmission by presynaptically inhibiting GABAergic transmission in the amygdala, a mechanism that involves the modulation of local inhibitory circuits. jneurosci.orgnih.gov

G-Protein Coupling Sensitivity and Adenylyl Cyclase Activity

The corticotropin-releasing factor receptors, including CRF₂, belong to the B family of G-protein-coupled receptors (GPCRs). jneurosci.orgnih.govucl.ac.uk Upon activation by their endogenous ligands, such as urocortins, these receptors typically couple to G-proteins to initiate intracellular signaling cascades. jnmjournal.org Both CRF₁ and CRF₂ receptors are known to couple positively to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). jneurosci.orgnih.gov

As a selective CRF₂ antagonist, Astressin 2B functions by blocking the binding of endogenous agonists to the CRF₂ receptor, thereby preventing its activation and subsequent G-protein-mediated signaling. This blockade directly inhibits the activation of adenylyl cyclase that would normally occur following CRF₂ stimulation. For instance, in cultured rat esophageal cells, the increase in intracellular cAMP stimulated by the CRF₂ agonist Urocortin 2 was effectively blocked by Astressin 2B. oup.com

However, the signaling response can be highly tissue-specific. In human myometrial cells from term labor, corticotropin-releasing hormone (CRH) was found to decrease cAMP content by signaling through the CRF₁ receptor coupled to an inhibitory G-protein (Gi). oup.com In this specific cellular context, the application of Astressin 2B did not affect this response, confirming that the effect was not mediated by the CRF₂ receptor. oup.com Similarly, in cultured rat hippocampal neurons, the inhibitory effects of CRH on N-methyl-D-aspartate (NMDA) receptor currents were mediated by CRF₁ and the phospholipase C (PLC) pathway, not the adenylyl cyclase pathway, and were consequently not blocked by Astressin 2B. nih.gov These findings underscore the specificity of Astressin 2B for the CRF₂ receptor and highlight the diverse G-protein coupling and signaling pathways utilized by CRF receptors in different tissues.

Regulation of cAMP-Protein Kinase A (PKA) Signaling

The activation of adenylyl cyclase and the production of cAMP leads to the activation of Protein Kinase A (PKA), a critical downstream effector in this pathway. jnmjournal.org By preventing the initial activation of the CRF₂ receptor, Astressin 2B effectively inhibits the entire cAMP-PKA signaling cascade in systems where this pathway is CRF₂-dependent.

A clear example of this regulation is observed in white adipose tissue. Under hypoxic conditions, an increase in lipolysis is mediated in part by the local CRF₂ signaling pathway. nih.gov Pretreatment with Astressin 2B was shown to significantly block this effect by inhibiting the cAMP-PKA-hormone-sensitive lipase (B570770) (HSL)/perilipin signaling pathway. nih.gov This demonstrates the direct role of Astressin 2B in modulating metabolic processes governed by CRF₂-mediated cAMP-PKA signaling.

Further complexity is revealed in neuronal contexts. In the central nucleus of the amygdala, both CRF₁ and CRF₂ receptors couple to the cAMP-PKA pathway, yet they can mediate opposing effects on synaptic transmission. jneurosci.orgnih.gov While the precise mechanisms for these opposing functions are still under investigation, the use of selective antagonists like Astressin 2B is crucial for dissecting the distinct roles of each receptor subtype in regulating PKA-dependent processes within the same neural circuits. jneurosci.orgnih.gov The ability of Astressin 2B to block Urocortin 2-stimulated cAMP production in esophageal cells further solidifies its function as a regulator of the CRF₂-cAMP-PKA signaling axis. oup.com

Influence on Other Cellular Signaling Cascades

Beyond the canonical Gαs-adenylyl cyclase-PKA pathway, CRF₂ receptors can engage other signaling cascades, and Astressin 2B has been instrumental in elucidating these alternative pathways. By selectively blocking CRF₂ receptors, researchers can determine which cellular responses are specifically mediated by this receptor subtype.

Research has identified several non-cAMP/PKA pathways influenced by CRF₂ signaling, which are therefore modulated by Astressin 2B:

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : In human THP-1 monocytes, CRF was found to activate the PI3K/Akt pathway, a cascade crucial for cell survival. oup.com This effect was mediated by the CRF₂ receptor, as it was abolished by treatment with Astressin 2B. The downstream effect of this pathway activation includes the stimulation of the anti-apoptotic factor Bcl-2. oup.com

Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway : In rat esophageal cells, stimulation with the CRF₂ agonist Urocortin 2 led to the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation. oup.com Astressin 2B effectively blocked this Urocortin 2-stimulated ERK phosphorylation, confirming the involvement of the CRF₂ receptor. oup.com

GABAergic Neurotransmission : In the amygdala of rats with arthritic pain, Astressin 2B was found to facilitate synaptic transmission by causing a presynaptic inhibition of GABAergic transmission (disinhibition). jneurosci.orgnih.gov This suggests that endogenous activation of CRF₂ receptors normally enhances inhibitory tone, and blocking this action with Astressin 2B removes that inhibition. jneurosci.orgnih.gov

Interleukin-6/STAT3 Pathway : In the context of intestinal inflammation, CRF₂ receptor signaling is implicated in promoting mucosal repair. Studies using Astressin 2B in wild-type mice and investigations in colonic epithelial cells suggest that CRF₂ activation can promote migratory and anti-apoptotic responses through a pathway involving Interleukin-6 (IL-6) and the Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

These findings demonstrate that the molecular pharmacology of Astressin 2B extends beyond the modulation of adenylyl cyclase. Its ability to block CRF₂ receptors allows for the detailed study of a variety of signaling cascades that are critical for processes ranging from neurotransmission and cell survival to inflammation and tissue repair.

| Signaling Pathway | Cell/Tissue Type | Observed Effect of CRF₂ Blockade by Astressin 2B | Reference |

|---|---|---|---|

| PI3K/Akt Pathway | Human Monocytes (THP-1) | Abolished CRF-induced Akt phosphorylation and Bcl-2 expression. | oup.com |

| ERK1/2 (MAPK) Pathway | Rat Esophageal Cells | Blocked Urocortin 2-stimulated ERK1/2 phosphorylation. | oup.com |

| GABAergic Transmission | Rat Amygdala | Inhibited presynaptic GABAergic transmission, leading to synaptic facilitation. | jneurosci.orgnih.gov |

| IL-6/STAT3 Pathway | Colonic Mucosa/Epithelial Cells | Modulated mucosal repair responses linked to this pathway. | nih.gov |

Preclinical in Vitro and Ex Vivo Research Applications

Cellular Assays for Antagonistic Activity and Receptor Activation

Astressin (B1632008) 2B is frequently used in cellular assays to confirm its antagonistic properties at the CRF2 receptor and to investigate the signal transduction pathways of CRF receptor agonists. A primary method involves measuring the inhibition of agonist-induced cyclic AMP (cAMP) release, as CRF receptors are G-protein-coupled receptors that typically signal through adenylyl cyclase activation.

In studies using human umbilical cord blood-derived mast cells (hCBMC), which express both CRF1 and CRF2 receptors, Astressin 2B effectively blocks the increase in cAMP stimulated by specific CRF2 agonists like urocortin II and urocortin III. aai.orgpsu.edu However, it does not inhibit the cAMP elevation caused by corticotropin-releasing hormone (CRH) itself in these cells, an effect mediated by the CRF1 receptor. aai.orgpsu.edu This demonstrates Astressin 2B's selectivity for CRF2 over CRF1. Similarly, in human leukemic mast cells (HMC-1), which primarily express CRF1, Astressin 2B has no effect on CRH-induced cAMP production. aai.orgpsu.edu

Research on rat primary esophageal cells and HEK-293 cells transfected with the CRF2b receptor isoform shows that urocortin 2 stimulates a dose-dependent increase in intracellular cAMP. oup.com This effect is inhibited by the presence of Astressin 2B, confirming that the observed cAMP production is mediated through the CRF2 receptor. oup.com Further studies in Cos7 cells expressing CRF receptors revealed that Astressin 2B did not antagonize urocortin 1-mediated cAMP signaling at the CRF1 receptor, again highlighting its selectivity. nih.gov

| Cell Line | Agonist | Effect of Agonist | Effect of Astressin 2B | Reference |

|---|---|---|---|---|

| Human Umbilical Cord Blood-Derived Mast Cells (hCBMC) | Urocortin II / Urocortin III | Increased cAMP | Blocked cAMP increase | aai.org, psu.edu |

| Human Umbilical Cord Blood-Derived Mast Cells (hCBMC) | Corticotropin-Releasing Hormone (CRH) | Increased cAMP (via CRF1) | No effect on cAMP increase | aai.org, psu.edu |

| Human Leukemic Mast Cells (HMC-1) | Corticotropin-Releasing Hormone (CRH) | Increased cAMP (via CRF1) | No effect | aai.org, psu.edu |

| Rat Primary Esophageal Cells | Urocortin 2 | Increased cAMP | Inhibited cAMP increase | oup.com |

| HEK-293 (CRF2b transfected) | Urocortin 2 | Increased cAMP | Inhibited cAMP increase | oup.com |

| Cos7 (CRF1 transfected) | Urocortin 1 | Increased cAMP | No measurable antagonism | nih.gov |

Neurophysiological Studies in Brain Slices and Isolated Tissues

Astressin 2B is extensively used in ex vivo brain slice electrophysiology to dissect the roles of CRF2 receptors in synaptic transmission and neuronal excitability.

In vitro slice electrophysiology studies have utilized Astressin 2B to clarify the specific contributions of CRF receptor subtypes to glutamatergic signaling in various brain regions. In the central nucleus of the amygdala (CeA) of rats, CRF has been shown to reduce evoked glutamatergic responses while increasing the frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.gov The CRF-induced increase in mEPSC frequency was not prevented by Astressin 2B, indicating the effect is mediated by CRF1, not CRF2, receptors. nih.govbiocrick.com

| Brain Region | Experimental Model | Parameter Measured | Observed Effect of Astressin 2B | Reference |

|---|---|---|---|---|

| Central Nucleus of Amygdala (CeA) | Naïve Rats | CRF-induced increase in mEPSC frequency | Did not prevent CRF's effect | nih.gov |

| Parabrachio-amygdaloid Synapse | Normal Rats | CRF-induced facilitation of EPSCs | No significant effect on CRF action | d-nb.info |

| Basolateral Amygdala (BLA) | Normal Rats | CRF-induced increase in field potential amplitude | Failed to block CRF's effect | frontiersin.org, psu.edu |

| Central Nucleus of Amygdala (CeA) | Arthritic Rats | Frequency of miniature excitatory postsynaptic currents (mEPSCs) | Increased frequency | nih.gov, jneurosci.org |

| Dorsolateral Bed Nucleus of the Stria Terminalis (dlBNST) | Naïve Mice | Spontaneous EPSC (sEPSC) frequency | No effect when applied alone | jneurosci.org, jneurosci.org |

The role of CRF2 receptors in modulating inhibitory GABAergic transmission has been elucidated using Astressin 2B. In the central nucleus of the amygdala (CeA) of arthritic rats, Astressin 2B was found to facilitate synaptic transmission by inhibiting GABAergic transmission, an effect known as disinhibition. nih.govjneurosci.orgnih.gov Specifically, Astressin 2B inhibited the evoked inhibitory postsynaptic current (IPSC) in CeLC neurons. nih.govjneurosci.org It also decreased the frequency of miniature IPSCs (mIPSCs) without altering their amplitude, pointing to a presynaptic mechanism of action where it reduces GABA release. researchgate.net This presynaptic inhibition of GABAergic terminals is thought to involve GABA-B receptors. nih.govjneurosci.org In contrast, studies investigating the effects of ethanol (B145695) on GABAergic transmission in the CeA found that Astressin 2B did not alter the ethanol-induced enhancement of IPSCs, suggesting CRF2 receptors are not involved in this particular interaction. researchgate.net

| Brain Region | Experimental Model | Parameter Measured | Observed Effect of Astressin 2B | Reference |

|---|---|---|---|---|

| Central Nucleus of Amygdala (CeLC) | Arthritic Rats | Evoked Inhibitory Postsynaptic Currents (IPSCs) | Inhibited evoked IPSCs | nih.gov, jneurosci.org |

| Central Nucleus of Amygdala (CeLC) | Arthritic Rats | Frequency of miniature IPSCs (mIPSCs) | Decreased frequency | researchgate.net |

| Central Nucleus of Amygdala (CeA) | Naïve Mice | Ethanol-enhanced IPSCs | No effect on ethanol's action | researchgate.net |

| Brain Region | Experimental Model | Parameter Measured | Observed Effect of Astressin 2B | Reference |

|---|---|---|---|---|

| Central Nucleus of Amygdala (CeLC) | Normal Rats | Neuronal response to mechanical stimuli | Enhanced responses | physiology.org |

| Central Nucleus of Amygdala (CeLC) | Arthritic Rats | Neuronal response to mechanical stimuli | No significant effect | physiology.org |

| Dorsal Motor Nucleus of the Vagus (DMV) | Normal Rats | CRF-induced increase in firing rate | Attenuated CRF-induced excitation | nih.gov |

| Hippocampus (CA1) | Normal Rats | CRF-induced suppression of KCa-sAHP/IsAHP | Did not prevent CRF's effect | jneurosci.org |

Biological Systems and Physiological Effects of Astressin 2b in Animal Models

Central Nervous System Function and Behavioral Paradigms

Astressin (B1632008) 2B's interaction with CRF2 receptors in the brain has been shown to influence a range of behaviors, particularly those related to stress, anxiety, social interaction, and pain perception.

The role of CRF2 receptors in anxiety is complex and appears to be modulated by the context of stress. In studies involving mice under high-stress conditions, septal administration of the CRF2 agonist urocortin 2 was found to significantly increase anxiety-like behaviors in the light-dark box test. jneurosci.org The administration of Astressin 2B in the lateral septum was shown to block these anxiogenic effects. jneurosci.org Specifically, lower doses of Astressin 2B that were effective in urocortin 2-treated mice did not have a significant effect on vehicle-treated mice, suggesting a state-dependent anxiolytic effect. jneurosci.org However, at higher doses, Astressin 2B reduced anxiety-related behavior in both urocortin 2-treated and control animals under stress. jneurosci.org These findings highlight the nuanced role of CRF2 receptor signaling in modulating anxiety, with Astressin 2B acting as a key tool to dissect these mechanisms.

| Animal Model | Behavioral Test | Treatment | Observed Effect |

|---|---|---|---|

| Wild-type Mice (under high stress) | Light-Dark Box | Septal Urocortin 2 + Septal Astressin 2B | Blocked the anxiogenic effect of urocortin 2. jneurosci.org |

| Wild-type Mice (under high stress) | Open Field | Septal Urocortin 2 + Septal Astressin 2B (24 pmol) | Decreased the anxiogenic effect of urocortin 2. jneurosci.org |

| Wild-type Mice (under high stress) | Novel-Object Test | Septal Urocortin 2 + Septal Astressin 2B (24 and 96 pmol) | Inhibited the anxiogenic effect of urocortin 2. jneurosci.org |

The corticotropin-releasing factor system is known to play a significant role in modulating social behaviors. Research has indicated that both CRF1 and CRF2 receptors are involved in the regulation of social interaction. In a study examining the effects of social defeat stress, the behavioral consequences were blocked by the central administration of antagonists for both CRF1 and CRF2 receptors, including Astressin 2B. nih.gov This suggests that CRF2 receptor signaling, which is blocked by Astressin 2B, is a component of the neural circuitry governing social behavior, particularly in response to social stressors. The social interaction test is often utilized to measure anxiety-like behavior, where a decrease in social interaction is interpreted as an anxiogenic state. nih.gov The ability of Astressin 2B to block the effects of social stress points to the involvement of CRF2 receptors in the complex interplay between stress, anxiety, and social functioning.

Astressin 2B has been utilized to investigate the role of CRF2 receptors in pain modulation, with distinct effects observed in different pain modalities. In a model of arthritis pain, while a CRF1 receptor antagonist inhibited pain-related behaviors, Astressin 2B did not produce a significant behavioral effect on its own. jneurosci.org However, at the synaptic level in the amygdala, Astressin 2B was found to facilitate synaptic transmission through the presynaptic inhibition of GABAergic transmission, a process known as disinhibition. jneurosci.org This suggests a complex modulatory role for CRF2 receptors in the central processing of pain.

In the context of visceral pain, which is a hallmark of stress-related disorders like irritable bowel syndrome, the CRF system is a key player. Peripheral administration of the non-selective CRF receptor antagonist astressin has been shown to prevent the development of visceral hyperalgesia in animal models of repeated stress. nih.gov Studies using Astressin 2B have helped to delineate the specific contribution of CRF2 receptors in this process. For instance, the visceral hyperalgesia induced by certain stressors can be influenced by CRF signaling pathways where CRF2 receptors are implicated.

| Pain Model | Animal Model | Key Finding with Astressin 2B |

|---|---|---|

| Arthritis Pain | Rat | Facilitated synaptic transmission in the amygdala via presynaptic inhibition of GABAergic transmission. jneurosci.org |

| Visceral Hyperalgesia (Stress-Induced) | Rodent | CRF2 receptor antagonism is implicated in modulating visceral sensitivity. nih.gov |

Chronic stress is known to induce structural and functional changes in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. nih.gov The CRF system is a primary mediator of the stress response. brainfacts.org Astressin 2B has been used to probe the specific role of CRF2 receptors in these stress-induced alterations. In chronically stressed mice that over-express CRF and exhibit alopecia, peripheral administration of the non-selective CRF antagonist astressin-B reversed hair loss. nih.gov The selective CRF2 receptor antagonist, Astressin 2B, had a moderate effect on pigmentation but not on hair re-growth, suggesting that both CRF1 and CRF2 receptors may be involved in the peripheral manifestations of chronic stress. nih.gov These findings underscore the utility of selective antagonists like Astressin 2B in dissecting the complex downstream effects of chronic stress on various physiological systems that are regulated by the brain.

Gastrointestinal System Regulation

The CRF system plays a crucial role in the brain-gut axis, influencing gastrointestinal motility and function, particularly in response to stress.

One of the well-established physiological effects mediated by CRF2 receptors is the inhibition of gastric emptying. Various CRF-related peptides, such as urocortin 2, have been shown to delay gastric emptying when administered centrally in rats. nih.gov Astressin 2B has been consistently shown to antagonize this effect. rndsystems.commedchemexpress.com For example, the intracisternal injection of urocortin 2-induced inhibition of gastric emptying was effectively antagonized by Astressin 2B. nih.gov This demonstrates that the central activation of CRF2 receptors is a key pathway through which stress and related neuropeptides can influence upper gastrointestinal motor function. The ability of Astressin 2B to block this inhibitory action has been a critical piece of evidence in establishing the role of CRF2 receptors in the regulation of gastric motility. nih.gov

| Animal Model | Inducing Agent | Effect of Astressin 2B |

|---|---|---|

| Rat | Intracisternal Urocortin 2 | Antagonized the inhibition of gastric emptying. nih.gov |

| Rat | Intracisternal CRF | Antagonized the inhibition of gastric emptying. nih.gov |

| Mouse | Intraperitoneal Urocortin | Antagonized the inhibition of gastric emptying of a solid meal. nih.gov |

Influence on Colonic Motility and Transit

Astressin 2B, as a selective antagonist for the corticotropin-releasing factor 2 (CRF2) receptor, has been investigated for its role in modulating gastrointestinal functions, particularly colonic motility and transit. Research in animal models indicates that the effects of Astressin 2B are context-dependent and vary based on the specific agonist or stressor used to induce changes in motility.

In mouse models, the intracerebroventricular (i.c.v.) administration of the CRF2 agonist, mouse urocortin 2 (mUcn 2), stimulates colonic motor function, an effect that was effectively blocked by Astressin 2B nih.gov. This suggests that under specific conditions of CRF2 receptor activation, Astressin 2B can normalize stimulated colonic transit. However, in other models of stress-induced colonic changes, the role of the CRF2 receptor, and thus the efficacy of its antagonist Astressin 2B, is less direct. For instance, colonic motor stimulation induced by rat/human CRF (r/hCRF) and restraint stress appears to be mediated by CRF1 receptors, as these effects were not altered by Astressin 2B nih.gov. Furthermore, in a rat model of chronic heterotypic stress, Astressin 2B did not inhibit the accelerated colonic transit, again pointing to a primary role of CRF1 receptors in this response.

These findings highlight that while Astressin 2B can counteract colonic motility stimulated directly by CRF2 receptor agonists, it does not appear to influence colonic transit changes that are primarily driven by CRF1 receptor activation.

Table 1: Effects of Astressin 2B on Colonic Motility in Animal Models

| Animal Model | Stimulus/Stressor | Route of Administration | Effect of Astressin 2B | Primary Mediating Receptor |

|---|---|---|---|---|

| Mouse | Mouse urocortin 2 (mUcn 2) | Intracerebroventricular | Blocked stimulatory effect on pellet output nih.gov | CRF2 |

| Mouse | Rat/human CRF (r/hCRF) | Intracerebroventricular | Did not alter colonic motor stimulation nih.gov | CRF1 |

| Mouse | Restraint Stress | Intracerebroventricular | Did not alter colonic motor stimulation nih.gov | CRF1 |

| Rat | Chronic Heterotypic Stress | N/A | Did not inhibit accelerated colonic transit | CRF1 |

Effects on Intestinal Integrity and Ulcerogenic Responses

Investigations into the role of Astressin 2B in maintaining intestinal integrity have yielded varied results, suggesting its impact is highly dependent on the nature of the intestinal challenge. As an antagonist of the CRF2 receptor, its effects are linked to the specific role this receptor plays in inflammatory and injury responses within the gut.

In a mouse model of intestinal inflammation induced by Clostridium difficile toxin A, administration of Astressin 2B was shown to recapitulate the effects seen in CRF2 receptor-deficient mice, leading to substantially reduced intestinal inflammation . Pretreatment with Astressin 2B also resulted in lower intestinal mRNA expression of potent inflammatory chemokines, indicating that blockade of the CRF2 receptor can be protective against this specific type of inflammatory insult .

Conversely, in studies using a maternal separation (MS) model in mice, which induces stress and affects colonic health, Astressin 2B showed no protective effects. Pretreatment with Astressin 2B did not rescue the MS-induced colonic injury, nor did it have an effect on immune activation, colonic morphology, or trans-cellular permeability. It also failed to prevent the elevation in pro-inflammatory cytokines or rescue microbial dysbiosis caused by maternal separation wikipedia.orgpatsnap.com. These findings suggest that the inflammatory pathways and structural damage initiated by this type of early-life stress are not primarily mediated by the CRF2 receptor.

Table 2: Effects of Astressin 2B on Intestinal Integrity in Animal Models

| Animal Model | Inducing Agent/Stressor | Key Findings for Astressin 2B | Implied Role of CRF2 Receptor |

|---|---|---|---|

| Mouse | Clostridium difficile toxin A | Reduced intestinal inflammation and expression of inflammatory chemokines . | Mediates intestinal inflammatory responses . |

| Mouse | Maternal Separation (MS) | Did not rescue colonic injury, immune activation, or changes in colonic morphology wikipedia.org. | Not the primary mediator of MS-induced colonic injury wikipedia.org. |

| Mouse | Maternal Separation (MS) | Did not prevent elevation in pro-inflammatory cytokines or rescue microbial dysbiosis wikipedia.orgpatsnap.com. | Not the primary mediator of MS-induced immune activation wikipedia.org. |

Metabolic and Endocrine System Investigations

Regulation of Lipolysis in White Adipose Tissue under Hypoxia

Research has identified a role for the local CRF2 receptor signaling pathway in white adipose tissue (WAT) in the regulation of lipid metabolism, particularly under conditions of hypoxia. In a study involving rats exposed to hypobaric hypoxia, which simulates high altitude, significant metabolic changes were observed, including accelerated lipolysis in WAT nih.gov.

The study demonstrated that the activation of the endogenous WAT Urocortin 2/3 autocrine/paracrine pathway was involved in the hypoxia-induced lipolysis via the CRF2 receptor and the cAMP-PKA signaling pathway nih.gov. The involvement of the CRF2 receptor was confirmed through the use of Astressin 2B. Pretreatment with this selective CRF2 antagonist partly but significantly attenuated the reductions in body weight and WAT mass induced by hypoxia nih.gov. This effect was achieved by blocking the cAMP-protein kinase A (PKA)-hormone-sensitive lipase (B570770) (HSL)/perilipin signaling pathway, a key cascade in the breakdown of stored fats nih.gov. However, Astressin 2B treatment did not attenuate the inhibition of lipogenesis caused by hypoxia nih.gov.

These findings establish that the CRF2 receptor is a partial mediator of hypoxia-induced lipolysis in WAT, and its blockade by Astressin 2B can mitigate some of the associated fat loss.

Table 3: Effect of Astressin 2B on Hypoxia-Induced Changes in White Adipose Tissue (WAT)

| Condition | Measured Parameter | Effect of Hypoxia | Effect of Hypoxia with Astressin 2B Pretreatment |

|---|---|---|---|

| Rat Model | Body Weight | Significantly reduced nih.gov | Attenuated the reduction nih.gov |

| Rat Model | WAT Mass | Significantly reduced nih.gov | Attenuated the reduction nih.gov |

| Rat Model | Lipolysis in WAT | Accelerated nih.gov | Blocked the cAMP-PKA-HSL/perilipin pathway nih.gov |

| Rat Model | Lipogenesis in WAT | Suppressed nih.gov | Failed to attenuate the inhibition nih.gov |

Thermoregulatory Responses

The direct role of Astressin 2B in the regulation of body temperature has not been extensively detailed in available research. The broader corticotropin-releasing factor (CRF) system is known to be involved in thermoregulation, particularly in the context of stress-induced hyperthermia. However, studies specifically isolating the contribution of the CRF2 receptor using Astressin 2B are limited.

In a study examining the effects of a non-selective CRF antagonist on stress-induced alterations in core body temperature in mice, the antagonist did not significantly alter the hyperthermia that followed footshock stress nih.gov. This suggests that while the CRF system is implicated in stress responses, its role in mediating stress-induced hyperthermia may be complex and not solely dependent on a single receptor pathway that is easily blocked by a general antagonist. Further research is required to delineate the specific role, if any, that the CRF2 receptor and its antagonist Astressin 2B play in thermoregulatory responses, distinct from the actions of the CRF1 receptor.

Influence on the Hypothalamic-Pituitary-Gonadal (HPG) Axis Activation

The Hypothalamic-Pituitary-Gonadal (HPG) axis, which regulates reproductive function, is known to be suppressed by stress. The CRF system is a key intermediary in this process. While direct studies detailing the effects of Astressin 2B on the HPG axis are not widely available, the known functions of its target, the CRF2 receptor, provide strong indications of its potential influence.

Stress-induced activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis is associated with the suppression of the HPG axis bohrium.com. A proposed mechanism for this interaction involves Urocortin 2 (Ucn2), a peptide highly selective for the CRF2 receptor. It is suggested that stress-induced increases in CRF stimulate the production of Ucn2 in pituitary corticotrophs. This Ucn2 then acts via the CRF2 receptor to inhibit the secretion of gonadotropins, such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the pituitary bohrium.com.

Given this mechanism, a selective CRF2 receptor antagonist like Astressin 2B would be expected to block the inhibitory effects of Ucn2 on gonadotropin secretion, thereby potentially preventing or reversing stress-induced suppression of the HPG axis. This remains a significant area for further investigation to confirm the precise effects of Astressin 2B in animal models.

Integumentary System Studies

Research in animal models of chronic stress has revealed a role for the CRF system in hair growth and skin pigmentation. Specifically, studies in mice that overexpress CRF (CRF-OE), which develop alopecia, have been used to investigate the effects of CRF receptor antagonists.

While the non-selective CRF1/CRF2 receptor antagonist, Astressin-B, was found to induce robust hair regrowth and skin pigmentation in these mice, the effects of the selective CRF2 receptor antagonist, Astressin 2B, were notably different nih.gov.

In studies on CRF-OE mice, Astressin 2B demonstrated a moderate or mild effect on inducing skin pigmentation nih.gov. However, unlike the non-selective antagonist, Astressin 2B did not stimulate hair re-growth nih.gov. This indicates that while CRF2 receptor activation may play a partial role in stress-related changes to skin pigmentation, it is not the primary pathway through which hair growth is inhibited in this model. The more significant effect on hair regrowth observed with the non-selective antagonist suggests that the blockade of CRF1 receptors, or the simultaneous blockade of both CRF1 and CRF2 receptors, is necessary to reverse the alopecia associated with chronic stress in these animals nih.gov.

Table 4: Comparative Effects of CRF Antagonists on the Integumentary System in CRF-OE Mice

| Compound | Receptor Selectivity | Effect on Hair Re-growth | Effect on Skin Pigmentation |

|---|---|---|---|

| Astressin-B | Non-selective (CRF1/CRF2) | Induced robust hair re-growth nih.gov | Induced strong pigmentation nih.gov |

| Astressin 2B | Selective (CRF2) | No effect on hair re-growth nih.gov | Moderate/mild and brief effect nih.gov |

Effects on Hair Growth and Pigmentation in Alopecia Models

Research in animal models, specifically in corticotropin-releasing factor over-expressing (CRF-OE) mice which exhibit features of chronic stress and alopecia, has investigated the role of the selective CRF₂ receptor antagonist, Astressin 2B, on hair growth and pigmentation. nih.govplos.orgnih.gov These studies provide insights into the compound's specific effects on the hair follicle.

In studies with CRF-OE mice displaying alopecia, Astressin 2B was observed to have a moderate effect on skin pigmentation. nih.govnih.govresearchgate.net However, it did not demonstrate a significant impact on hair re-growth in these models. nih.govnih.govresearchgate.net This is in contrast to the non-selective CRF₁/CRF₂ receptor antagonist, astressin-B, which induced substantial hair re-growth and pigmentation. plos.orgbioworld.com

Histological examinations of alopecic CRF-OE mice revealed hair follicle atrophy. nih.govnih.govresearchgate.net While the broader antagonist astressin-B was shown to transition hair follicles from the dormant (telogen) phase to the active growth (anagen) phase, the selective blockade of CRF₂ receptors by Astressin 2B alone did not produce the same hair re-growth effect. nih.govnih.govbioworld.com

In young CRF-OE mice that had not yet developed significant hair loss, Astressin 2B was administered to assess its preventative potential. nih.govplos.org While the non-selective antagonist astressin-B was effective in preventing alopecia development, Astressin 2B did not prevent hair loss in this model. bioworld.com However, a mild and brief increase in pigmentation was noted following the administration of Astressin 2B. nih.gov

The findings from these animal models suggest that while the blockade of CRF₂ receptors with Astressin 2B can influence melanocytes to a moderate degree, leading to increased pigmentation, it is not sufficient to stimulate the hair follicle to re-enter the anagen phase and produce significant hair re-growth. nih.govnih.govresearchgate.net This indicates that the mechanisms governing hair growth and pigmentation may be distinctly regulated, with CRF₁ receptor pathways potentially playing a more dominant role in hair follicle cycling. plos.org

Research Findings on Astressin 2B in Alopecia Models

| Parameter | Observation in Astressin 2B Treated CRF-OE Mice | Comparative Compound (Astressin-B) | Comparative Compound (Saline) |

| Hair Re-growth | No significant hair re-growth observed. nih.govresearchgate.net | Induced pigmentation and hair re-growth, with 50-90% hair coverage at 2-4 weeks post-treatment. nih.gov | No hair re-growth. plos.org |

| Pigmentation | Moderate and brief increase in skin pigmentation. nih.govnih.gov | Robust skin pigmentation. plos.org | No change in pigmentation. plos.org |

| Hair Follicle State | Did not revive the hair follicle from the telogen phase. nih.govnih.gov | Revived the hair follicle from the telogen to anagen phase. nih.govnih.gov | Hair follicles remained atrophied in the telogen phase. nih.govresearchgate.net |

| Alopecia Prevention in Young Mice | Did not prevent the development of alopecia. nih.govplos.org | Prevented the development of alopecia. nih.govplos.org | Developed alopecia in 70-100% of the back area. plos.org |

Comparative Pharmacological Profiling of Astressin 2b

Differentiation from Non-Selective CRF Receptor Antagonists (e.g., Astressin (B1632008) B)

Astressin 2B is a potent and selective antagonist of the CRF2 receptor, with a significantly lower affinity for the CRF1 receptor. medchemexpress.comtocris.comrndsystems.com This selectivity is a key feature that distinguishes it from non-selective CRF receptor antagonists like Astressin B, which targets both CRF1 and CRF2 receptors. nih.govrcsb.org

The development of Astressin 2B involved specific structural modifications to the peptide backbone of earlier, non-selective antagonists. nih.govacs.org These modifications, particularly the positioning of a lactam bridge, were found to confer high selectivity for the CRF2 receptor, with over 100-fold greater selectivity for CRF2 compared to CRF1. nih.govacs.orgresearchgate.net In binding assays, Astressin 2B demonstrates a high affinity for the CRF2 receptor, with an IC50 value of 1.3 nM, while its affinity for the CRF1 receptor is substantially lower (IC50 > 500 nM). medchemexpress.comtocris.comrndsystems.com

In contrast, Astressin B acts as a non-selective antagonist, binding with high affinity to both CRF1 and CRF2 receptors. nih.govrcsb.orgnih.gov This broader activity profile means that Astressin B can block the actions of CRF and related peptides at both receptor subtypes. For instance, in studies on stress-induced alopecia in mice, the non-selective antagonist Astressin B was effective in reversing and preventing hair loss, a phenomenon that involves both CRF1 and CRF2 receptors. plos.orgnih.gov Conversely, the selective CRF2 antagonist Astressin 2B, when administered alone, did not induce hair regrowth, highlighting the necessity of blocking both receptor types for this particular effect. plos.orgnih.gov

The differential receptor selectivity between Astressin 2B and Astressin B allows researchers to dissect the specific contributions of CRF1 and CRF2 receptors in various physiological processes. For example, while Astressin B can antagonize the effects of CRF on both pituitary adrenocorticotropic hormone (ACTH) release (a CRF1-mediated response) and gastric emptying (a CRF2-mediated response), Astressin 2B selectively blocks only the CRF2-mediated effects on gastric motility. nih.govresearchgate.net

Table 1: Comparative Receptor Selectivity of Astressin 2B and Astressin B

| Compound | Primary Target(s) | CRF1 Receptor Affinity (IC50/Ki) | CRF2 Receptor Affinity (IC50/Ki) | Key Differentiating Feature |

|---|---|---|---|---|

| Astressin 2B | CRF2 Receptor Antagonist | > 500 nM medchemexpress.comtocris.comrndsystems.com | 1.3 nM medchemexpress.comtocris.comrndsystems.com | High selectivity for CRF2 over CRF1. nih.govacs.orgresearchgate.net |

| Astressin B | Non-selective CRF1/CRF2 Receptor Antagonist | High affinity (Ki ~1-2 nM) nih.gov | High affinity (Ki ~1-2 nM) nih.gov | Binds with high affinity to both CRF1 and CRF2 receptors. nih.govrcsb.org |

Comparative Analysis with Selective CRF1 Receptor Antagonists (e.g., NBI-27914, Antalarmin)

The pharmacological profile of Astressin 2B is in direct contrast to that of selective CRF1 receptor antagonists like NBI-27914 and Antalarmin (B1665562). nih.goved.ac.uk While Astressin 2B specifically blocks CRF2 receptors, these compounds are designed to selectively inhibit CRF1 receptor signaling. nih.goved.ac.uk This opposing selectivity allows for a clear delineation of the distinct roles of CRF1 and CRF2 receptors in mediating physiological and behavioral responses.

In studies of anxiety and stress, the differential effects of these antagonists are particularly evident. For instance, in certain experimental models, the anxiogenic effects of the CRF2 receptor agonist urocortin 2 were blocked by Astressin 2B, but not by the selective CRF1 antagonist Antalarmin, indicating a CRF2-mediated mechanism. jneurosci.org Conversely, many stress-related behaviors and the stimulation of colonic motor function are attenuated by CRF1 antagonists like NBI-27914 and Antalarmin, while Astressin 2B has no effect. jnmjournal.org

In the context of pain modulation within the amygdala, a brain region critical for emotional processing, Astressin 2B and the selective CRF1 antagonist NBI-27914 exhibit opposing effects on synaptic transmission. nih.govjneurosci.org In a model of arthritic pain, NBI-27914 inhibited synaptic facilitation through a postsynaptic mechanism, whereas Astressin 2B facilitated synaptic transmission via a presynaptic mechanism. nih.govjneurosci.org Furthermore, NBI-27914 was effective in reducing pain-related behaviors, while Astressin 2B showed no significant behavioral effect in this model. nih.govjneurosci.orgnih.gov

The distinct actions of Astressin 2B and selective CRF1 antagonists are also observed in peripheral systems. For example, in a mouse model of alopecia linked to chronic stress, neither the selective CRF2 antagonist Astressin 2B nor the selective CRF1 antagonist NBI-27914 alone was sufficient to induce hair regrowth. plos.org This suggests that the blockade of both receptor subtypes is necessary to achieve this therapeutic effect, an action accomplished by the non-selective antagonist Astressin B. plos.org

Table 2: Comparative Actions of Astressin 2B and Selective CRF1 Receptor Antagonists

| Compound | Primary Target | Effect on Urocortin 2-induced Anxiety | Effect on Pain-related Synaptic Facilitation in Amygdala | Effect on Stress-induced Colonic Motility |

|---|---|---|---|---|

| Astressin 2B | CRF2 Receptor Antagonist | Blocks anxiogenic effects. jneurosci.org | Facilitates transmission (presynaptic). nih.govjneurosci.org | No effect. jnmjournal.org |

| NBI-27914 | CRF1 Receptor Antagonist | No effect. | Inhibits facilitation (postsynaptic). nih.govjneurosci.org | Attenuates. jnmjournal.org |

| Antalarmin | CRF1 Receptor Antagonist | No effect on urocortin 2-induced anxiety. jneurosci.org | Attenuates inflammatory pain. frontiersin.org | Attenuates. researchgate.netjnmjournal.org |

Contrasting Actions with Endogenous and Synthetic CRF Receptor Agonists (e.g., Urocortins, Stressin1)

The actions of Astressin 2B are diametrically opposed to those of CRF receptor agonists, which activate the CRF signaling pathways. Endogenous agonists include CRF itself and the urocortins (Urocortin 1, 2, and 3), while synthetic agonists like Stressin1 have also been developed. nih.govrcsb.org

CRF and Urocortin 1 are non-selective agonists, binding to both CRF1 and CRF2 receptors, whereas Urocortins 2 and 3 are selective for the CRF2 receptor. rcsb.orged.ac.uk Astressin 2B, as a selective CRF2 antagonist, effectively blocks the physiological effects mediated by the activation of CRF2 receptors by these agonists. For example, the inhibitory effect of urocortins on gastric emptying is a well-established CRF2-mediated response, and this effect is antagonized by Astressin 2B. nih.govacs.org

In behavioral studies, Astressin 2B has been shown to counteract the anxiogenic effects produced by the selective CRF2 agonist Urocortin 2 in specific brain regions and under certain stress conditions. jneurosci.org This demonstrates the direct antagonistic relationship between Astressin 2B and CRF2 receptor activation.

Stressin1 is a synthetic peptide agonist that is highly selective for the CRF1 receptor. nih.gov It mimics the effects of CRF1 activation, such as stimulating ACTH release and inducing fecal pellet output, without significantly affecting CRF2-mediated responses like gastric emptying and blood pressure. nih.govnih.gov The actions of Astressin 2B are therefore complementary to those of Stressin1, allowing for the isolated study of CRF2 receptor function without the confounding activation of CRF1.

The contrasting effects of Astressin 2B and CRF receptor agonists are fundamental to understanding the distinct roles of the CRF1 and CRF2 signaling pathways. While agonists initiate a cascade of events associated with the stress response, Astressin 2B provides a tool to selectively block the CRF2-mediated components of this response, thereby helping to elucidate their specific contributions to physiology and behavior.

Table 3: Contrasting Pharmacological Actions of Astressin 2B and CRF Receptor Agonists

| Compound | Class | Receptor Selectivity | Effect on Gastric Emptying | Effect on ACTH Release |

|---|---|---|---|---|

| Astressin 2B | Antagonist | Selective for CRF2. medchemexpress.comtocris.comrndsystems.com | Antagonizes inhibition. nih.govacs.org | No direct effect. |

| Urocortin 1 | Agonist | Non-selective (CRF1 and CRF2). rcsb.orged.ac.uk | Inhibits (CRF2-mediated). nih.gov | Stimulates (CRF1-mediated). |

| Urocortin 2 | Agonist | Selective for CRF2. rcsb.orged.ac.uk | Inhibits. | No significant effect. |

| Stressin1 | Agonist | Selective for CRF1. nih.govnih.gov | No effect. nih.govnih.gov | Stimulates. nih.govnih.gov |

Advanced Methodological Approaches Employed in Astressin 2b Research

Radioligand Receptor Autoradiography and Binding Assays

Radioligand receptor autoradiography and binding assays are fundamental techniques used to characterize the interaction of Astressin (B1632008) 2B with its target receptors. These methods provide quantitative data on binding affinity and selectivity, which are critical for establishing the compound's pharmacological profile.

In competitive binding assays, Astressin 2B is evaluated for its ability to displace a radiolabeled ligand from CRF receptors. For instance, studies have utilized ovine [¹²⁵I]-CRF to label CRF1 receptors expressed in Chinese Hamster Ovary (CHO) cell membranes. guidetopharmacology.org The potency of Astressin 2B is determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand. Research has consistently shown that Astressin 2B has a high affinity for CRF2 receptors while demonstrating a significantly lower affinity for CRF1 receptors, confirming its selectivity. invivochem.commedchemexpress.comrndsystems.com

Receptor autoradiography is employed to visualize the distribution of binding sites in tissue sections. This technique confirms that Astressin 2B binds to tissues known to express CRF2 receptors but not to those predominantly expressing CRF1 receptors. nih.govnih.gov For example, to differentiate between CRF1 and CRF2 receptors in human tumor tissues, competition experiments are performed using the universal CRF radioligand ¹²⁵I-[Tyr⁰, Glu¹, Nle¹⁷]-sauvagine in the presence of selective analogs like Astressin 2B for CRF2 or Stressin1 for CRF1. oup.com The displacement pattern reveals the specific receptor subtype present in the tissue. oup.com

| Receptor Subtype | IC50 Value (nM) | Reference |

|---|---|---|

| CRF2 | 1.3 | invivochem.commedchemexpress.comrndsystems.com |

| CRF1 | > 500 | invivochem.commedchemexpress.comrndsystems.com |

In Vivo Animal Model Design and Assessment Techniques

In vivo animal models are indispensable for understanding the physiological roles of CRF2 receptors and the functional consequences of their blockade by Astressin 2B. These models span various physiological systems, including stress response, gastrointestinal function, and pain modulation.

The functional effects of Astressin 2B are assessed in animal models through detailed behavioral scoring and physiological measurements. For example, in models of stress-related behavior, Astressin 2B is administered to evaluate its impact on anxiety and reproductive behaviors. In ovariectomized, hormone-primed Syrian hamsters, the administration of the CRF2 agonist Urocortin 2 (UCN2) inhibits estrous behavior (lordosis); this inhibition is blocked by Astressin 2B, demonstrating the involvement of CRF2 receptors. physiology.org